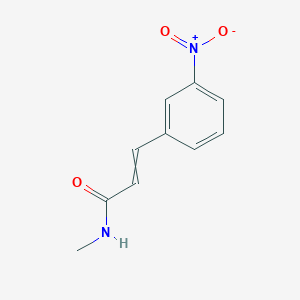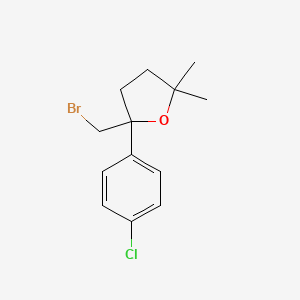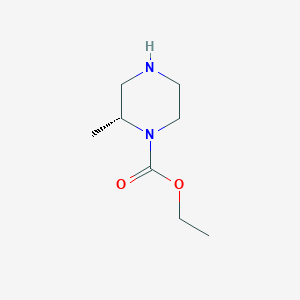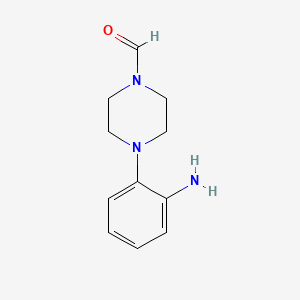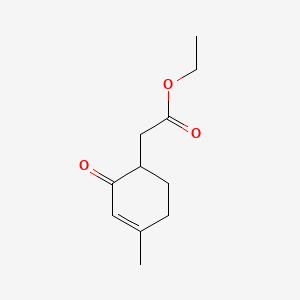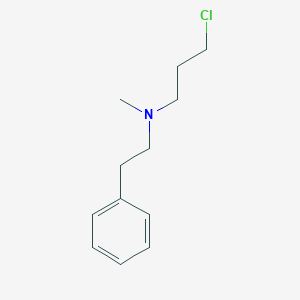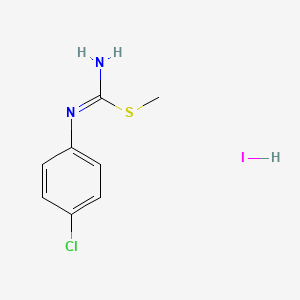
Briciclib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Briciclib is a complex organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple methoxy groups and a sulfonyl methyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Briciclib typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Styryl Sulfone: This step involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable sulfonyl compound under basic conditions to form the styryl sulfone intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst to introduce the methoxy groups.
Phosphorylation: The final step involves the phosphorylation of the methoxylated intermediate using a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Briciclib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of novel materials and as a catalyst in certain industrial processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases involved in cell cycle regulation. It promotes mitotic arrest and apoptosis by interfering with the mitotic spindle assembly and inducing DNA damage. Key molecular targets include:
Cdc25C Phosphorylation: Inhibition of Cdc25C phosphorylation, indicative of Plk1 inhibition.
Cyclin B1: Downstream inhibition of cyclin B1, leading to cell cycle arrest.
Apoptotic Pathways: Activation of caspases and downregulation of B-cell lymphoma 2 family proteins (Bid, Bcl-xl, and Mcl-1).
Comparison with Similar Compounds
Similar Compounds
ON01910.Na (Rigosertib): A similar styryl benzylsulfone compound with anticancer properties.
TL-77: Another derivative with improved oral bioavailability and potent growth inhibitory activity.
Uniqueness
Briciclib is unique due to its specific combination of methoxy and sulfonyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C19H23O10PS |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22) |
InChI Key |
LXENKEWVEVKKGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


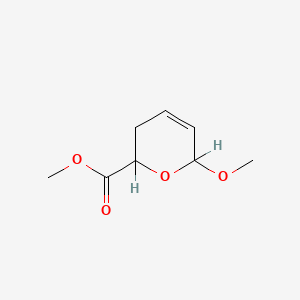
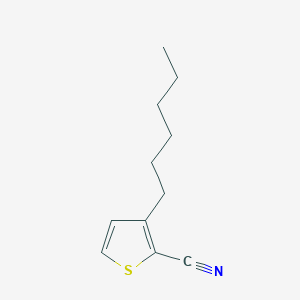
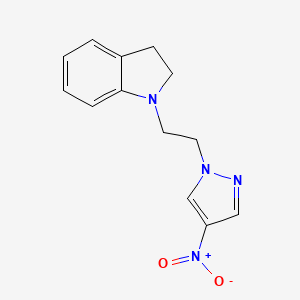
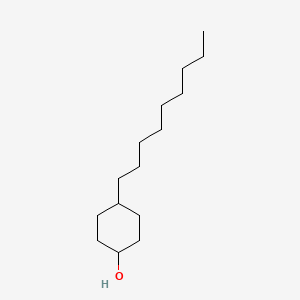
![1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE](/img/structure/B8653526.png)
![2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-6-(phenylmethyl)-, O-methyloxime](/img/structure/B8653529.png)

